2-Hydroxyacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-2(5)1-4/h4H,1H2,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGPACAKMCUCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208531 | |
| Record name | Glycolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-42-5 | |
| Record name | 2-Hydroxyacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycolamide | |
| Source | DTP/NCI | |
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| Record name | Glycolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | GLYCOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EAK3UR7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Academic Significance and Research Trajectories of 2 Hydroxyacetamide
Foundational Role in Advanced Chemical Research
The utility of 2-hydroxyacetamide in chemical research stems from its straightforward synthesis and well-characterized physical and chemical properties. It is a white crystalline solid with a melting point of approximately 118-120 °C. chemicalbook.comsigmaaldrich.com Conformational analysis of the molecule has been reported, and its thermodynamic properties, including diffusion coefficients in water, have been investigated. chemicalbook.com
Historically, the synthesis of this compound and its derivatives has been approached through several classic organic chemistry reactions. Common methods include the ammonolysis of ethyl glycolate, the dehydration of corresponding amine salts, and the reaction of amines with lactides or polyglycolides. chemicalbook.comtandfonline.com A more direct, solvent-free method involves the reaction of glycolic acid with amines. tandfonline.com These accessible synthetic routes make it a readily available starting material for further chemical elaboration. Its foundational role is also evident in its use as a precursor for other chemical species, such as in the preparation of phosphoglycolamide. chemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Synonyms | Glycolamide, Glycolic acid amide | chemicalbook.comguidechem.com |
| CAS Number | 598-42-5 | chemicalbook.com |
| Molecular Formula | C₂H₅NO₂ | chemicalbook.comnih.gov |
| Molecular Weight | 75.07 g/mol | chemicalbook.comnih.gov |
| Melting Point | 118-120 °C | chemicalbook.comsigmaaldrich.com |
| Appearance | White crystalline powder | chemicalbook.com |
| Water Solubility | 413.5 g/L (at 25 °C) | chemicalbook.comguidechem.com |
Emergence as a Scaffold for Bioactive Compound Development
The this compound core structure is a key pharmacophore, a molecular framework that can be modified to create a diverse range of biologically active compounds. mdpi.comresearchgate.net Its ability to participate in hydrogen bonding allows derivatives to interact effectively with biological targets like enzymes and receptors. Research dating back to the 1950s identified N-alkyl hydroxyacetamides as potential anticonvulsant agents. tandfonline.com
More recent research has expanded the application of this scaffold into various therapeutic areas. It forms the backbone of novel small-molecule antagonists for the gonadotropin-releasing hormone (GnRH) receptor, which are investigated for treating reproductive tissue disorders. sigmaaldrich.com In oncology research, the novel compound 2-benzhydrylsulfinyl-n-hydroxyacetamide-Na, derived from figs, has been identified as a promising cytotoxic and apoptosis-inducing agent against specific cancer cell lines, including ovarian and breast cancer cells. researchgate.net This particular derivative was shown to suppress cancer cell proliferation through a pathway involving mitochondrial damage. researchgate.net Furthermore, N-substituted 2-hydroxyacetamides serve as important metabolites of established drugs and agrochemicals, such as N-(2,6-dimethylphenyl)-2-hydroxyacetamide, which is a known metabolite of the pharmaceutical ranolazine. nih.gov
Table 2: Examples of Bioactive Compounds Based on the this compound Scaffold
| Derivative Name | Application/Significance | Research Finding |
|---|---|---|
| N-Alkyl Hydroxyacetamides | Potential Anticonvulsant Agents | Synthesized and investigated for anticonvulsant properties in early pharmaceutical research. tandfonline.com |
| 2-Benzhydrylsulfinyl-n-hydroxyacetamide-Na | Anticancer Agent | Extracted from figs, it induces apoptosis in SKOV-3 and AMJ-13 cancer cell lines. researchgate.net |
| Small Molecule GnRH Antagonists | Reproductive Health | The this compound core is used to develop non-peptide antagonists for the GnRH receptor. sigmaaldrich.com |
Interdisciplinary Research Relevance
The applications of this compound and its derivatives extend beyond medicinal chemistry into diverse scientific and industrial fields, highlighting its interdisciplinary importance.
In the field of nuclear chemistry and environmental science, N,N-dioctyl-2-hydroxyacetamide (DOHyA) is a compound of significant interest. utwente.nl It is a primary degradation product of N,N,N′,N′-tetraoctyldiglycolamide (TODGA), an extractant used in advanced nuclear fuel reprocessing to separate minor actinides from spent fuel. utwente.nl Understanding the radiolytic stability and extraction properties of DOHyA is crucial for predicting the long-term performance of these separation processes, as DOHyA and its own degradation products can affect the efficiency of extracting target elements and removing undesirable fission products. utwente.nl
In agricultural chemistry, this compound derivatives are relevant as transformation products of pesticides. biosolveit.de For instance, N-(2,6-dimethylphenyl)-2-hydroxyacetamide is an environmental transformation product of the fungicide Metalaxyl-M. nih.gov Studying such metabolites is essential for assessing the environmental fate and impact of agrochemicals.
The versatility of this chemical family is also demonstrated by historical applications in materials science, where derivatives like N-Benzyl hydroxyacetamide were used in the preparation of photographic elements. tandfonline.com
Table 3: Interdisciplinary Applications of this compound Derivatives
| Field | Derivative Example | Specific Application |
|---|---|---|
| Nuclear Chemistry | N,N-dioctyl-2-hydroxyacetamide (DOHyA) | A key degradation compound in spent nuclear fuel reprocessing solvents, impacting process efficiency. utwente.nl |
| Agricultural Chemistry | N-(2,6-dimethylphenyl)-2-hydroxyacetamide | An environmental metabolite of the fungicide Metalaxyl-M. nih.gov |
| Materials Science | N-Benzyl hydroxyacetamide | Used in the preparation of photographic elements. tandfonline.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Benzhydrylsulfinyl-n-hydroxyacetamide-Na |
| This compound |
| Ethyl glycolate |
| Glycolic acid |
| Metalaxyl-M |
| N,N,N′,N′-tetraoctyldiglycolamide (TODGA) |
| N,N-dioctyl-2-hydroxyacetamide (DOHyA) |
| N-(2,6-dimethylphenyl)-2-hydroxyacetamide |
| N-Benzyl hydroxyacetamide |
| Phosphoglycolamide |
Synthetic Methodologies and Chemical Transformations of 2 Hydroxyacetamide and Its Derivatives
Derivatization Strategies and Functionalization of the 2-Hydroxyacetamide Moiety
Amidoalkylation Reactions and Catalytic Systems
Amidoalkylation reactions are a significant class of transformations involving this compound precursors. A robust approach for preparing 2-chloro-N-hydroxyacetamide derivatives involves the C-amidoalkylation of aromatic compounds using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a key intermediate researchgate.net. These reactions are typically catalyzed by Lewis acids or Brønsted acids, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or sulfuric acid (H₂SO₄) researchgate.net.
Catalytic systems play a crucial role in optimizing the efficiency and scalability of these amidoalkylation reactions. The addition of Lewis acids like copper(II) chloride (CuCl₂) or tin(IV) chloride (SnCl₄) at concentrations of 2–10 wt% can accelerate the substitution by polarizing the C–Cl bond in 2-chloroacetamide (B119443) . For instance, a 5% CuCl₂ catalyst has been shown to increase yields to 92% under specific conditions . Brønsted acids, such as H₂SO₄, often outperform Lewis acids in electron-deficient aromatic systems due to enhanced protonation of intermediates .
Reaction optimization often includes careful solvent selection and temperature control. For example, dichloromethane (B109758) and temperatures ranging from 20–80°C have been employed, yielding derivatives with efficiencies between 20–88% . Anhydrous conditions and controlled stoichiometry (e.g., a 1:1.2 reagent-to-aromatic ratio) are crucial to mitigate competing side reactions like dimerization or hydrolysis .
Table 1: Representative Amidoalkylation Conditions and Yields
| Aromatic Substrate | Catalyst | Solvent | Yield (%) | Reference |
| Toluene | H₂SO₄/P₄O₁₀ | Not specified | High | researchgate.net |
| Benzene | H₂SO₄/P₄O₁₀ | Not specified | Varied | researchgate.net |
| Phenol | H₂SO₄/P₄O₁₀ | Not specified | Varied | researchgate.net |
| Anisole | H₂SO₄/P₄O₁₀ | Not specified | Varied | researchgate.net |
| Naphthalene | H₂SO₄/P₄O₁₀ | Not specified | Varied | researchgate.net |
| 2-Chlorothiophene | H₂SO₄/P₄O₁₀ | Not specified | Varied | researchgate.net |
| Toluene | FeCl₃ or H₂SO₄ | Toluene | >70 | |
| Chlorobenzene | FeCl₃ or H₂SO₄ | Chlorobenzene | >70 | |
| 2-Chloroacetamide | 5% CuCl₂ | Not specified | 92 |
Introduction of Substituents (e.g., fluorenyl, acetyl, benzyl (B1604629), alkyl)
The hydroxyl and amide functionalities of this compound provide multiple sites for the introduction of various substituents, leading to a diverse range of derivatives. These modifications are crucial for tailoring the properties and applications of the compounds.
Fluorenyl Substituents: Derivatives such as 2-(N-hydroxyacetamido)fluorenes have been synthesized and studied, particularly concerning their bioactivation and interaction with enzymes like N-arylhydroxamic acid N,O-acyltransferase nih.gov. The introduction of electronegative substituents on the fluorene (B118485) moiety has been shown to enhance the formation of adducts nih.gov.
Acetyl Substituents: Acetyl groups can be introduced, as seen in compounds like N-hydroxy-2-acetylaminofluorene, which acts as an effective inhibitor of aldehyde oxidase a2bchem.com. Acetyl 2-hydroxy-1,3 diaminoalkanes also represent a class of derivatives where an acetyl group is present google.com.
Benzyl Substituents: N-benzyl-2-hydroxyacetamide is an example of a derivative where a benzyl group is introduced onto the amide nitrogen guidechem.com.
Alkyl Substituents: Alkyl groups can be incorporated, leading to N,N-dialkyl-2-hydroxyacetamides. For instance, N,N-dioctyl-2-hydroxyacetamide (DOHyA) and N-(2,6-dimethylphenyl)-2-hydroxyacetamide are known derivatives researchgate.netnih.govutwente.nl. These alkylated derivatives, such as DOHyA, have been investigated for their potential in separating trivalent actinides from nitric acid media researchgate.net.
The versatility of this compound as a building block allows for the creation of complex structures, including those with γ-lactone rings, through electrochemical synthesis involving 3,5-di-tert-butylcatechol (B55391) and primary aliphatic amines rsc.orgrsc.org. Furthermore, 3-(2-hydroxyacetamido)phthalic acid can be synthesized by reacting phthalic anhydride (B1165640) with this compound, typically in the presence of a catalyst ontosight.ai.
Formation of Hydroxamic Acid Derivatives from this compound Precursors
Hydroxamic acids (HAs), characterized by the general formula R-CO-NH-OH, are an important class of organic compounds with diverse applications in biology and medicine, including as antimicrobial agents and enzyme inhibitors a2bchem.comeurjchem.comnih.gov. This compound and its related compounds serve as key precursors for the synthesis of these valuable derivatives.
A widely documented method for synthesizing 2-chloro-N-hydroxyacetamide, a crucial intermediate for hydroxamic acids, involves the nucleophilic displacement of chlorine from 2-chloroacetamide by hydroxylamine (B1172632) hydrochloride in methanol (B129727) under alkaline conditions, often facilitated by potassium hydroxide (B78521) (KOH) . This reaction follows second-order kinetics, dependent on the concentrations of both 2-chloroacetamide and hydroxylamine .
Alternative strategies for preparing hydroxamic acids from unactivated carboxylic acids have been developed, utilizing blocked O-substituted isocyanates nih.gov. Another method involves the interaction of carboxylic acids with hydroxylamine hydrochloride in the presence of carbonyldiimidazole (CDI) in dimethylformamide (DMF) at room temperature, as demonstrated in the synthesis of new hydroxamic acids based on acridine-9(10H)-one sciforum.net.
Table 2: Methods for Hydroxamic Acid Synthesis from Precursors
| Precursor Compound | Reagent(s) | Conditions | Product Type | Reference |
| 2-Chloroacetamide | Hydroxylamine hydrochloride | Methanol, alkaline (KOH) | 2-Chloro-N-hydroxyacetamide | |
| Unactivated Carboxylic Acids | Blocked O-substituted isocyanates | Not specified | Hydroxamates | nih.gov |
| Carboxylic Acids (e.g., acridine-9(10H)-one based) | Hydroxylamine hydrochloride, CDI | DMF, room temperature | Hydroxamic Acids | sciforum.net |
Regioselective Chemical Modifications
Regioselective chemical modifications of this compound derivatives are critical for controlling the precise location of functional group transformations, which can significantly impact the properties and biological activities of the resulting molecules. While general information on regioselectivity in nucleophilic substitutions exists, specific examples for this compound highlight this aspect.
In the synthesis of 1,2-benzisoxazol-3-amines, a novel one-pot procedure involves the treatment of a 2-halo- or 2-nitrobenzonitrile (B147312) with N-hydroxyacetamide in the presence of potassium tert-butoxide thieme-connect.de. This reaction demonstrates regioselective displacement of the 2-substituent on the benzonitrile, followed by an intramolecular cyclization at the nitrile group and deacetylation thieme-connect.de. This sequence leads to the formation of a specific heterocyclic system, emphasizing the controlled reactivity of N-hydroxyacetamide in forming new bonds at desired positions.
Another instance of regioselectivity can be inferred from the electrochemical synthesis of this compound derivatives containing a γ-lactone ring. This process involves the anodic oxidation of 3,5-di-tert-butylcatechol in the presence of primary aliphatic amines. The transformation is triggered by an extradiol ring cleavage of the electrogenerated o-benzoquinone, followed by lactonization and amide bond formation. This sequence implies a controlled and selective cleavage and subsequent bond formation to yield the desired lactone-containing this compound derivatives rsc.orgrsc.org.
Mechanistic Insights into Reaction Pathways
Understanding the mechanistic pathways involved in the transformations of this compound provides crucial insights into reaction control and product predictability.
Radical Nucleophilic Substitution (SRN1) Mechanisms
Radical nucleophilic substitution (SRN1) is a type of substitution reaction where a substituent on an aromatic compound is replaced by a nucleophile through an intermediary free radical species dalalinstitute.comwikipedia.org. This mechanism is distinct from traditional nucleophilic aromatic substitution (SNAr) as it does not necessarily require activating groups on the aromatic ring wikipedia.org. The SRN1 reactions can be initiated by single electron transfer (SET) from a chemical catalyst or an external electron source, such as photochemical, electrochemical, or thermal initiation inflibnet.ac.innptel.ac.in.
The general mechanism for SRN1 reactions involves a chain process with initiation, propagation, and termination steps inflibnet.ac.in.
Initiation: An aryl halide accepts an electron from a radical initiator, forming a radical anion wikipedia.org.
Fragmentation: This radical anion then collapses, expelling a halide anion and generating an aryl radical wikipedia.org.
Nucleophilic Attack: The aryl radical reacts with a nucleophile to form a new radical anion wikipedia.org.
Electron Transfer (Propagation): This new radical anion transfers its electron to another molecule of the starting aryl halide, regenerating the initial radical anion and forming the substituted product, thus propagating the chain wikipedia.org.
The SRN1 mechanism is characterized by its unimolecular nature in the rate-determining step, similar to an aliphatic SN1 reaction, hence the "SRN1" designation wikipedia.org.
Oxidative Cleavage Processes
Oxidative cleavage processes involve the breaking of chemical bonds through oxidation, often leading to the formation of smaller molecules or the introduction of oxygen-containing functional groups. In the context of this compound derivatives, oxidative cleavage plays a role in certain synthetic routes.
One notable example is the electrochemical synthesis of this compound derivatives containing a γ-lactone ring rsc.orgrsc.org. This transformation is initiated by the anodic oxidation of 3,5-di-tert-butylcatechol in the presence of primary aliphatic amines. The key mechanistic step involves the extradiol ring cleavage of the electrogenerated o-benzoquinone rsc.orgrsc.orgresearchgate.net. This cleavage is followed by lactonization and amide bond formation, leading to the desired this compound derivatives rsc.orgrsc.org. This one-pot protocol highlights a greener synthetic approach, avoiding the use of enzymes, catalysts, or activators in some cases, and instead utilizing a carbon electrode rsc.orgrsc.orgdntb.gov.ua.
In a broader chemical context, oxidative cleavage reactions are well-known for alkenes and alkynes. These reactions can be "gentle" or "strong" depending on the reagents and conditions libretexts.org. For instance, ozonolysis with a reductive work-up or syn-dihydroxylation followed by oxidation with periodic acid (HIO₄) can gently cleave alkenes, yielding aldehydes from terminal carbons libretexts.orglibretexts.org. Stronger cleavage conditions, such as hot basic potassium permanganate (B83412) (KMnO₄), can fully oxidize terminal carbons to carboxylic acids, while internal carbons typically become ketones libretexts.orglibretexts.org. The mechanism of such oxidative cleavage involves the initial formation of intermediates (e.g., ozonides from ozonolysis or cyclic osmate esters from dihydroxylation) which then undergo further oxidation and bond scission libretexts.orglibretexts.org.
Conformational Analysis and Rotational Barriers in Amide Linkages
The resonance hybrid model depicts the amide bond as having contributions from two main forms: a neutral form with a C=O double bond and a C–N single bond, and a zwitterionic form with a C–O single bond and a C=N double bond ut.eeosti.gov. This partial double bond character imparts a significant barrier to rotation, typically ranging from 15 to 23 kcal/mol in both gas phase and solution fcien.edu.uy. This energy barrier is substantially higher than that for rotation around a typical C–C single bond (e.g., ~3 kcal/mol for ethane), making the amide bond relatively rigid and planar in its ground state utexas.edulibretexts.org.
Conformational Preferences (E/Z Isomerism)
Due to the restricted rotation, amides can exist as two distinct planar conformers, often referred to as E (trans) and Z (cis) isomers, with respect to the C–N bond. The E/Z isomerism is defined by the relative orientation of the substituents on the nitrogen and carbonyl carbon atoms. For secondary amides (RCONH-R'), the anti disposition between the Cα proton and the N–H bond is generally the more stable conformation acs.org. Computational studies have shown that for simple amides like N-methylformamide (NMF) and N-methylacetamide (NMA), the Z-conformer is often the most stable researchgate.net.
During the rotation process, the amide nitrogen undergoes a degree of pyramidalization, and the C–N bond lengthens, while the C=O bond shortens slightly as it approaches the transition state nih.gov. The planarity of the amide nitrogen in the ground state is a key feature, although some studies suggest a slight pyramidalization for acetamide (B32628) ut.ee.
Rotational Barriers and Influencing Factors
The magnitude of the rotational barrier around the amide C–N bond is influenced by several factors, including the nature of the substituents on the nitrogen and carbonyl carbon, and the solvent environment. Generally, the rotational barrier tends to increase with increasing solvent polarity or hydrogen-bonding ability fcien.edu.uy. This phenomenon is explained by the larger dipole moment of the amide ground state compared to its transition state, leading to greater stabilization of the ground state in more polar solvents fcien.edu.uy.
Detailed computational and experimental studies have been conducted on various simple amides to determine their rotational barriers. The following table presents representative experimental rotational barrier values (ΔG‡) for several common amides in different phases and solvents, illustrating the typical range and solvent effects observed in amide linkages.
Table 1: Representative Rotational Barriers (ΔG‡) for Simple Amides
| Compound | Phase/Solvent | Rotational Barrier (ΔG‡, kcal/mol) | Citation |
| Formamide (FA) | Gas phase | 16.0 | fcien.edu.uy |
| Formamide (FA) | Water | 18.2 | fcien.edu.uy |
| N,N-Dimethylformamide (DMF) | Gas phase | 19.4 | fcien.edu.uy |
| N,N-Dimethylformamide (DMF) | Water | 22.0 | fcien.edu.uy |
| N,N-Dimethylformamide (DMF) | Butyl ether | 20.0 | fcien.edu.uy |
| N-Methylacetamide (NMA) | Water | 18.8 | fcien.edu.uy |
| N-Methylacetamide (NMA) | Chloroform | 18.0 | fcien.edu.uy |
| N,N-Dimethylacetamide (DMA) | Gas phase | 15.3 | fcien.edu.uy |
| N,N-Dimethylacetamide (DMA) | Water | 19.1 | fcien.edu.uy |
| N,N-Dimethylacetamide (DMA) | Butyl ether | 16.7 | fcien.edu.uy |
Conformational Analysis of this compound
This compound (also known as glycolamide) is a primary amide with a hydroxyl group on the α-carbon. While specific detailed research findings on the conformational analysis and rotational barriers solely for this compound are not extensively reported in the general literature, the principles governing amide linkages apply directly to its structure.
As a primary amide, this compound would exhibit restricted rotation around its C–N amide bond due to the inherent partial double bond character. It would exist predominantly in a planar or near-planar conformation in its ground state. The presence of the hydroxyl group introduces additional conformational considerations, such as the potential for intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl oxygen or the amide nitrogen. Such interactions could influence the preferred conformations and potentially subtly alter the rotational barrier by stabilizing specific conformers or transition states. For instance, intramolecular hydrogen bonding can play a significant role in the conformation of such compounds researchgate.net.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational landscape and rotational energy profiles of molecules like this compound. These methods can predict stable conformers, energy differences between them, and the activation energies for interconversion, providing detailed insights into its dynamic behavior fcien.edu.uyresearchgate.netut.eeacs.orgmdpi.com. Experimental techniques like variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy are commonly used to measure rotational barriers by observing the coalescence of signals as temperature changes nih.govmdpi.com.
Therefore, this compound is expected to display a significant rotational barrier for its amide C–N bond, falling within the typical range observed for simple amides (15-23 kcal/mol), with its precise value and preferred conformations being influenced by the hydroxyl group's position and solvent interactions.
Biological Activities and Pharmacological Investigations of 2 Hydroxyacetamide Derivatives
Enzyme Inhibition Studies
Derivatives of 2-hydroxyacetamide have emerged as a prominent class of enzyme inhibitors, largely due to the ability of the hydroxamic acid moiety to chelate metal ions within the active sites of metalloenzymes. This characteristic has been a cornerstone in the design of potent and, in some cases, selective inhibitors for several enzyme families.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis. The this compound group, as a zinc-binding group (ZBG), is a key feature in many MMP inhibitors.
Research has focused on designing this compound derivatives that can selectively target specific MMPs to minimize off-target effects. For instance, α-amino-N-hydroxy-acetamide derivatives have been identified as selective inhibitors of MMPs, particularly MT1-MMP, MMP-2, and MMP-9. nih.gov Modifications at the P2' position and the alpha-substituent of hydroxamic acid derivatives have been shown to influence their in vitro MMP inhibitory activities. ekb.eg
A study on hydroxamate-based N-arylsulfonyl amino acid derivatives demonstrated their effectiveness as selective MMP-2 inhibitors. frontiersin.orgalzforum.org Through structure-activity relationship (SAR) analysis, it was found that modifications to the N-arylsulfonyl group and the amino acid backbone could modulate inhibitory activity, leading to the identification of both selective MMP-2 inhibitors and dual inhibitors. frontiersin.orgalzforum.org For example, compounds with bulky side chains, such as valine, leucine, and phenylalanine, were synthesized to optimize binding within the active sites of MMP-1 and MMP-2. frontiersin.org Some of these derivatives exhibited potent MMP-2 inhibition with IC50 values in the nanomolar range. frontiersin.orgalzforum.org
Furthermore, new N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit MMPs. An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed inhibition of MMP-2, MMP-9, and MMP-14 with IC50 values of 1–1.5 μM. researchgate.net Molecular docking studies of some of these derivatives have helped to understand their binding modes within the MMP active site. researchgate.net
| Compound Type | Target MMPs | Key Findings | Reference |
| α-Amino-N-hydroxy-acetamide derivatives | MT1-MMP, MMP-2, MMP-9 | Selective inhibition. | nih.gov |
| Hydroxamate-based N-arylsulfonyl amino acid derivatives | MMP-2 | Modifications of N-arylsulfonyl group and amino acid backbone enhance selectivity. Nanomolar IC50 values achieved. | frontiersin.orgalzforum.org |
| N-hydroxybutanamide derivatives | MMP-2, MMP-9, MMP-14 | Iodoaniline derivative showed IC50 values of 1–1.5 μM. | researchgate.net |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. HDAC inhibitors have emerged as a promising class of anticancer agents. The this compound moiety is a classic zinc-binding group found in many HDAC inhibitors, mimicking the substrate and chelating the zinc ion in the enzyme's active site.
The general pharmacophore model for a hydroxamic acid-based HDAC inhibitor consists of three parts: a "cap" group that interacts with the surface of the enzyme, a "linker" region that occupies the channel leading to the active site, and the zinc-binding "warhead," which is often a hydroxamic acid. Current time information in Bangalore, IN.
Studies on various this compound derivatives have provided insights into their structure-activity relationships (SAR). For instance, in a series of N-hydroxypropenamides bearing indazole moieties, the biological evaluation revealed that the synthesized compounds showed potent inhibitory activity against HDAC6. researchgate.net The SAR of a series of hydroxamic acids based on quinazoline (B50416) 2,4-dione indicated that moving the hydroxamic acid group or substituting alternative rings for the phenyl ring reduced HDAC6 inhibitory activity. d-nb.info
In another study, N-hydroxycarboxamide derivatives were found to be better inhibitors of HDAC8 than the corresponding N-hydroxyacetamide derivatives, suggesting that the nature of the linker is crucial for activity. frontiersin.org The presence of an N-hydroxyacrylamide moiety has been identified as a significant feature for potent HDAC inhibition. d-nb.info The position of this group on the molecular scaffold can also significantly impact antiproliferative effects. d-nb.info
Numerous this compound derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. In one study, a series of 2-[[(3-Phenyl/substituted Phenyl-4-{(4-(substituted phenyl)ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide derivatives were synthesized and evaluated. Current time information in Bangalore, IN. One of the compounds, FP10, showed a potent HDAC inhibitory activity with an IC50 of 0.09 μM, comparable to the standard drug SAHA (IC50 of 0.057 μM). frontiersin.orgCurrent time information in Bangalore, IN. Another compound from the same series, FP9, exhibited a GI50 of 22.8 μM against the MCF-7 breast cancer cell line. frontiersin.orgCurrent time information in Bangalore, IN.
A separate investigation of twelve compounds containing triazole and hydroxyacetamide moieties reported that the most potent HDAC inhibitor in the series had an IC50 of 90 nM. nih.govwho.int However, the HDAC inhibitory activity did not always directly correlate with the antiproliferative activity against MCF-7 cells, which ranged from GI50 values of 20–60 µM. nih.gov
Furthermore, novel N-hydroxypropenamides with indazole moieties demonstrated cytotoxicity comparable to the reference compound SAHA against HeLa and other cancer cell lines, with IC50 values in the micromolar range. researchgate.net These compounds also showed potent inhibition of HDACs isolated from HeLa cell nuclear extracts. researchgate.net
| Compound Series | Cancer Cell Line(s) | Key Findings | Reference |
| Imidazolo-triazole substituted N-hydroxyacetamides | MCF-7, HeLa | Compound FP10 showed HDAC IC50 of 0.09 μM. Compound FP9 had a GI50 of 22.8 μM against MCF-7. | frontiersin.orgCurrent time information in Bangalore, IN. |
| Triazole-hydroxyacetamide derivatives | MCF-7 | Most potent HDACi had an IC50 of 90 nM; GI50 values against MCF-7 were 20–60 µM. | nih.govwho.int |
| N-hydroxypropenamides with indazole moieties | HeLa | Showed cytotoxicity comparable to SAHA and potent HDAC inhibition. | researchgate.net |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.
Acetohydroxamic acid (AHA), which is N-hydroxyacetamide, is a well-known and potent irreversible inhibitor of bacterial and plant urease. It acts as a competitive inhibitor, being structurally similar to urea but not hydrolyzable by the enzyme, thereby disrupting bacterial metabolism.
The SAR analysis of N-hydroxyacetamide derivatives has indicated that the presence of hydrophobic groups on a phenyl ring can enhance urease inhibitory activity. ekb.eg For instance, a fluorine atom at the para position of the phenyl ring resulted in improved activity compared to a meta-substituted analog. ekb.eg Interestingly, replacing hydrophobic groups with a hydroxyl moiety at the para position led to a significant increase in inhibitory ability, which may be due to the formation of a phenoxide ion within the enzyme's active site. ekb.eg
| Compound | Target Enzyme | Mechanism/Key Finding | Reference |
| Acetohydroxamic acid (AHA) | Bacterial and plant urease | Potent, irreversible, competitive inhibitor. | |
| N-hydroxyacetamide derivatives with phenyl ring | Urease | Hydrophobic and hydroxyl substitutions on the phenyl ring influence inhibitory activity. | ekb.eg |
Acetylcholinesterase (AChE) and β-site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibition
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the presence of amyloid plaques and neurofibrillary tangles. The inhibition of acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides, are two key therapeutic strategies for AD.
While the this compound scaffold is less common in the design of AChE and BACE1 inhibitors compared to MMP and HDAC inhibitors, some studies have explored related structures. For example, 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives have been reported as BACE1 inhibitors. frontiersin.org The development of dual-target inhibitors is an active area of research. One study described the design of dual AChE and BACE1 inhibitors by combining pharmacophores from known inhibitors, leading to a new dual inhibitor candidate. However, specific and detailed research focusing solely on this compound derivatives for potent and selective AChE and BACE1 inhibition is more limited in the current literature.
Gamma-Secretase Inhibition
Gamma-secretase is a multi-subunit protease complex that plays a critical role in the intramembrane proteolysis of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors. patsnap.com The inhibition of gamma-secretase is a therapeutic strategy being investigated for both Alzheimer's disease and various cancers. patsnap.comx-mol.net Aberrant signaling of the Notch pathway, which is activated by gamma-secretase, is implicated in the pathogenesis of numerous cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and pancreatic cancer. youtube.com
Gamma-secretase inhibitors (GSIs) function by binding to the enzyme complex and blocking its catalytic activity. patsnap.com This action can prevent the cleavage of the Notch receptor, thereby inhibiting its signaling pathway and suppressing the proliferation of cancer cells. youtube.com While various chemical structures are being explored as GSIs, research into different classes of compounds, including those with amide functionalities, is ongoing to identify potent and selective inhibitors. nih.gov Studies on hydroxyacetamide derivatives have noted their cytotoxic effects, and reviews have linked the therapeutic potential of GSIs to cancer treatment, suggesting a possible area for future investigation into the specific role of this compound scaffolds in this context.
Anticancer and Antiproliferative Research
The potential of this compound derivatives as anticancer agents has been a primary focus of research, with studies demonstrating their ability to inhibit the growth of cancer cells and induce programmed cell death.
Specific derivatives of this compound have shown significant cytotoxic effects against a variety of human cancer cell lines. One notable compound, 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na, isolated from figs, was evaluated for its anti-proliferative effects on the human ovarian cancer cell line (SKOV-3) and a human breast cancer cell line (AMJ-13). uobasrah.edu.iquvic.ca The cytotoxicity was measured using the MTT assay, which assesses cell metabolic activity. uobasrah.edu.iq The study found that this compound effectively inhibited the proliferation of both SKOV-3 and AMJ-13 cells. uobasrah.edu.iquvic.ca
Other research has focused on novel synthesized hydroxyacetamide derivatives, evaluating their in vitro anticancer activity against the MCF-7 breast cancer cell line and HeLa cervical carcinoma cells. nih.gov These studies contribute to a growing body of evidence supporting the cytotoxic potential of this class of compounds against various cancer types.
Table 1: Cytotoxic Activity of this compound Derivatives on Cancer Cell Lines
| Derivative/Compound | Cancer Cell Line | Effect | Source |
| 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na | SKOV-3 (Ovarian Cancer) | Anti-proliferative | uobasrah.edu.iquvic.caresearchgate.net |
| 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na | AMJ-13 (Breast Cancer) | Anti-proliferative | uobasrah.edu.iquvic.caresearchgate.net |
| Novel Hydroxyacetamide Derivatives | MCF-7 (Breast Cancer) | Cytotoxic | nih.gov |
| Novel Hydroxyacetamide Derivatives | HeLa (Cervical Carcinoma) | Cytotoxic | nih.gov |
The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Research on 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na has elucidated specific molecular pathways involved in this process. uobasrah.edu.iqresearchgate.net Treatment of SKOV-3 and AMJ-13 cells with this compound was found to suppress cancer cell proliferation by initiating apoptosis through a mitochondrial-mediated mechanism. uobasrah.edu.iqresearchgate.net
This process involves the activation of key regulatory proteins. The study demonstrated that the compound's effect is channeled through the activation of the P53 tumor suppressor protein and Caspase-8 , an initiator caspase in the extrinsic apoptosis pathway. uobasrah.edu.iqresearchgate.net Furthermore, the treatment led to a modulation of the Bax/Bcl-2 ratio. uobasrah.edu.iqresearchgate.net Specifically, it caused an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, which shifts the cellular balance in favor of apoptosis. uobasrah.edu.iqresearchgate.net The Bcl-2/p53 axis is recognized as a critical regulator of apoptosis in certain cancer cells. nih.gov
Derivatives of this compound directly modulate cell proliferation, a hallmark of cancer. The cytotoxic effects observed in cell lines like SKOV-3, AMJ-13, MCF-7, and HeLa are a direct consequence of the inhibition of cell proliferation. uobasrah.edu.iqnih.gov The compound 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na was shown to suppress the proliferation of breast and ovarian cancer cells. uobasrah.edu.iq The mechanism often involves halting the cell cycle and inducing cell death, thereby preventing the increase in tumor cell population.
Interestingly, other related short-chain fatty acid derivatives (SCFADs) have been shown to stimulate cell proliferation in certain contexts, such as in hematopoietic cells, through the activation of the STAT-5 pathway and prolonged expression of growth-promoting genes like c-myc and c-myb. nih.gov This highlights the diverse ways in which acetamide-related structures can influence cellular growth pathways, either by inhibition in cancer cells or stimulation in other cell types. nih.govvulcanchem.com
Antimicrobial and Antibacterial Applications
In addition to their anticancer properties, this compound derivatives and related compounds have been investigated for their effectiveness against various pathogenic microbes.
Hydroxamic acids, the class of compounds to which this compound belongs, have demonstrated notable antimicrobial activities. researchgate.net Research has shown that certain derivatives possess activity against the Gram-positive bacterium Staphylococcus aureus. scirp.org The mechanism of action for some related compounds against S. aureus has been shown to involve disruption of the bacterial membrane. mdpi.com
Furthermore, these compounds have been evaluated against Helicobacter pylori, a bacterium linked to peptic ulcers. scirp.orgmdpi.com Studies on related organosulfur compounds and plant-derived extracts have confirmed activity against H. pylori. scirp.orgfrontiersin.org The potential of hydroxamic acids has also been recognized in the context of tuberculosis, with inhibitory activity observed against Mycobacterium tuberculosis. researchgate.netmdpi.com While a broad range of pathogens have been tested, specific data on the activity of this compound derivatives against Proteus mirabilis is not extensively detailed in the reviewed literature.
Table 2: Antimicrobial Activity of Related Derivatives
| Pathogen | Activity Noted | Source |
| Staphylococcus aureus | Antibacterial | scirp.orgmdpi.com |
| Mycobacterium tuberculosis | Antimycobacterial | researchgate.netmdpi.com |
| Helicobacter pylori | Anti-H. pylori | scirp.orgmdpi.comfrontiersin.org |
Table of Mentioned Compounds
Mechanisms of Antimicrobial Action
Derivatives of this compound have demonstrated a variety of mechanisms in their antimicrobial actions, including DNA-mediated effects, disruption of the cell membrane, and the synthesis of reactive oxygen species (ROS).
One derivative, 2-benzhydrylsulfinyl-N-hydroxyacetamide, has been identified as a DNA-mediated antimicrobial agent. aip.org It disrupts bacterial cells by permeating their genetic material, which includes both the nucleic acid and the cytoplasmic membrane. aip.org This leads to a loss of cell-wall integrity, damage to nucleic acids, and an increase in the permeability of the bacterial cell wall. aip.org This compound has shown effectiveness against the human pathogen Staphylococcus aureus. aip.org The mechanism of bacterial destruction by 2-benzhydrylsulfinyl-N-hydroxyacetamide also involves the investigation of reactive oxygen species (ROS). aip.org
The bacterial membrane is a crucial factor in modulating the antibacterial activity of peptide deformylase inhibitors (PDF-Is), which include derivatives of 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide. plos.org For these derivatives, penetration through the membrane is a significant rate-limiting step. plos.org Improving the uptake rate through the bacterial membrane can enhance the antibacterial susceptibility for these molecules in multidrug-resistant strains. plos.org Some antimicrobial peptides achieve their effects by binding to and causing perturbations in cell membranes, which can lead to the disruption of cellular homeostasis and activation of cell death. dntb.gov.ua
The production of reactive oxygen species (ROS) is another key mechanism of antimicrobial action. nih.gov ROS can cause oxidative stress, which damages DNA and cell membranes, ultimately leading to bacterial cell death. intensivecaremedjournal.com For instance, the anti-proliferative effect of certain silver nanoparticles is attributed to cell death induced by apoptosis and an enhanced generation of reactive oxygen species. researchgate.net Similarly, some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been found to elevate levels of ROS, which contributes to their biological activity. nih.govrsc.org
Neuropharmacological Effects
Anticonvulsant Activity
Several derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. A study on N-(2-hydroxyethyl)amide derivatives revealed that N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide possess significant anticonvulsant activity with low neurotoxicity. nih.gov These compounds showed promising results in the maximal electroshock (MES) test, with median effective doses (ED50) of 22.0, 23.3, and 20.5 mg/kg, respectively. nih.gov Their protective indices (PI), a ratio of neurotoxicity to anticonvulsant potency, were substantially higher than that of the established anti-epileptic drug valproate. nih.gov
Similarly, a series of N-(2-hydroxyethyl) cinnamamide (B152044) derivatives were synthesized and screened for anticonvulsant activity. nih.gov Among them, N-(2-hydroxyethyl) cinnamamide and (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide were identified as having potent anticonvulsant effects and low toxicity. nih.gov Their ED50 values in the MES test were 17.7 and 17.0 mg/kg, respectively, with protective indices significantly greater than the antiepileptic drug carbamazepine. nih.gov
Furthermore, N-propyl-2,2-diphenyl-2-hydroxyacetamide emerged as a highly active anticonvulsant, with an ED50 of 2.5 mg/kg in the MES test. conicet.gov.ar Research on quinazoline-4(3H)-one derivatives also identified compounds with notable anticonvulsant activity against pentylenetetrazole (scPTZ)-induced seizures. mdpi.com
| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| N-(2-hydroxyethyl)decanamide | MES | 22.0 | 27.5 | nih.gov |
| N-(2-hydroxyethyl)palmitamide | MES | 23.3 | >42.9 | nih.gov |
| N-(2-hydroxyethyl)stearamide | MES | 20.5 | >48.8 | nih.gov |
| N-(2-hydroxyethyl) cinnamamide | MES | 17.7 | 8.8 | nih.gov |
| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | MES | 17.0 | 12.4 | nih.gov |
| N-propyl-2,2-diphenyl-2-hydroxyacetamide | MES | 2.5 | Not Reported | conicet.gov.ar |
Anxiolytic-Like Effects
Certain this compound derivatives have exhibited anxiolytic-like properties. N-propyl-2,2-diphenyl-2-hydroxyacetamide was found to have an anxiolytic-like action in the plus-maze test in mice. conicet.gov.ar This suggests the potential for this class of compounds in the management of anxiety-related conditions. The anxiolytic effects of some compounds are being explored through their interaction with various receptors in the central nervous system, including serotonin (B10506) and GABAA receptors. nih.govsilae.it
Antidepressant-Like Effects
The antidepressant-like potential of this compound derivatives has also been investigated. N-propyl-2,2-diphenyl-2-hydroxyacetamide, in addition to its anticonvulsant and anxiolytic properties, showed a remarkable antidepressant-like effect in both the tail suspension and forced swimming tests in mice. conicet.gov.ar Other α-hydroxyamides, such as N-butyl-2-hydroxyisobutylamide and N-benzyl-2-hydroxyisobutylamide, also demonstrated a reduction in immobility time in the forced swimming test, indicating potential antidepressant activity. conicet.gov.ar The mechanism for these effects is thought to be related to the blocking of voltage-gated sodium channels, rather than interaction with 5-HT1A or GABAergic receptors. conicet.gov.ar
| Compound | Pharmacological Effect | Test Model | Key Finding | Reference |
|---|---|---|---|---|
| N-propyl-2,2-diphenyl-2-hydroxyacetamide | Anxiolytic-like | Plus-maze test (mice) | Demonstrated anxiolytic action. | conicet.gov.ar |
| N-propyl-2,2-diphenyl-2-hydroxyacetamide | Antidepressant-like | Tail suspension & forced swimming tests (mice) | Showed remarkable antidepressant-like effect. | conicet.gov.ar |
| N-butyl-2-hydroxyisobutylamide | Antidepressant-like | Forced swimming test (mice) | Reduced immobility time at higher doses. | conicet.gov.ar |
| N-benzyl-2-hydroxyisobutylamide | Antidepressant-like | Forced swimming test (mice) | Reduced immobility time. | conicet.gov.ar |
Voltage-Gated Sodium Channel Blocking Properties
The mechanism of action for the neuropharmacological effects of some this compound derivatives has been linked to their ability to block voltage-gated sodium channels. researchgate.net The anticonvulsant and antidepressant-like effects of N-propyl-2,2-diphenyl-2-hydroxyacetamide are suggested to be due to its voltage-gated sodium channel blocking properties. conicet.gov.ar This was supported by in vivo experiments where the antidepressant-like effect of the compound was reversed by veratrine, a sodium channel activator. conicet.gov.ar Voltage-gated sodium channels are essential for neuronal excitability, and their blockade can lead to the suppression of pathological hyperactivity in the brain. uniba.itopnme.comopnme.com
Other Biological Activities
Beyond their antimicrobial and neuropharmacological effects, this compound derivatives have been investigated for other biological activities, such as anti-inflammatory and antioxidant properties.
A series of synthesized hydroxyacetamide derivatives were studied for their antioxidant and metal-chelating activities. researchgate.net One particular derivative, FP4, exhibited the best free radical scavenging property when compared to the standard ascorbic acid and also showed better metal chelating activity than the standard EDTA. researchgate.net Another study on hydroxamic acid derivatives of NSAIDs found them to possess significant antioxidant, radical scavenging, and metal chelating activities. srce.hr
In terms of anti-inflammatory activity, a series of derivatives combining indole-2-formamide and benzimidazole[2,1-b]thiazole were designed and synthesized. nih.govrsc.org Many of these compounds effectively inhibited the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated cells. nih.govrsc.org The amide bond in these structures appears to be a key radical for the anti-inflammatory effect. nih.gov
| Compound/Derivative Series | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| FP4 (a hydroxyacetamide derivative) | Antioxidant & Metal Chelating | Best free radical scavenging and better metal chelating activity compared to standards. | researchgate.net |
| Hydroxamic acid derivatives of NSAIDs | Antioxidant & Metal Chelating | Possessed significant antioxidant, radical scavenging, and metal chelating activities. | srce.hr |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Anti-inflammatory | Effectively inhibited the production of pro-inflammatory cytokines (NO, IL-6, TNF-α). | nih.govrsc.org |
Mechanistic Studies of Biological Interactions and Structure Activity Relationships
Molecular Targets and Pathways
Ligand-Enzyme Binding Interactions
Information detailing specific ligand-enzyme binding interactions for 2-hydroxyacetamide (glycolamide) is not explicitly provided in the search results. While the general principles of enzyme-ligand interactions involve various forces such as hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions, and can follow lock-and-key or induced-fit models scitechnol.commdpi.com, these general mechanisms have not been specifically elucidated for this compound in the context of direct binding studies in the provided sources.
Influence of Chemical Structure on Pharmacological Properties
The influence of the chemical structure of this compound (glycolamide) on its pharmacological properties is not specifically detailed in the provided search results. However, the broader class of hydroxyacetamide derivatives has been investigated for a range of potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities ontosight.ai. The presence of a hydroxy group on the acetamide (B32628) moiety can contribute to its polar nature, influencing properties such as solubility and potential for hydrogen bonding, which are crucial for interactions with biological molecules ontosight.aicymitquimica.com. Despite these general observations for the class, specific findings linking the unique structure of this compound to particular pharmacological effects are not documented in the provided information.
Deuterium (B1214612) Labeling in Metabolic Tracing and Pharmacokinetic Studies
Deuterium labeling is a valuable technique in metabolic tracing and pharmacokinetic studies, enabling researchers to track the movement of compounds within biological systems and to investigate their metabolic fate assumption.edumdpi.com. The substitution of deuterium for hydrogen can lead to a kinetic isotope effect, which can decrease the rate of metabolic breakdown and potentially enhance the metabolic stability of a compound, thereby improving its pharmacokinetic profile assumption.edujuniperpublishers.com. This approach can also alter the ratio of parent drug to metabolites and change the amounts of metabolites formed juniperpublishers.com. Despite the widespread application of deuterium labeling in drug metabolism and pharmacokinetics, specific studies utilizing deuterium-labeled this compound for metabolic tracing or pharmacokinetic investigations were not found in the provided search results.
Redox Reactions in Therapeutic Applications
The N-hydroxyacetamide functional group, a feature present in various compounds, is recognized for its capacity to participate in redox reactions ontosight.ai. This inherent chemical property suggests potential applications in therapeutic contexts where redox processes are relevant ontosight.aisolubilityofthings.com. While the general concept of redox reactions is fundamental to many biological processes and therapeutic strategies, specific details regarding the redox reactions of this compound (glycolamide) itself in therapeutic applications are not elaborated upon in the provided search results.
Computational Chemistry and Molecular Modeling of 2 Hydroxyacetamide Systems
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a pivotal computational tool for predicting the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. nih.govacademie-sciences.fr This method is instrumental in drug discovery for identifying potential drug candidates and understanding their interaction mechanisms at an atomic level. nih.gov For derivatives of 2-hydroxyacetamide, docking studies have been crucial in elucidating their potential as inhibitors of various enzymes.
Binding Affinity Prediction and Validation
Binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. Lower (more negative) energy values typically indicate more favorable binding. academie-sciences.frimpactfactor.org Computational studies on various hydroxyacetamide derivatives have predicted their binding affinities against several key protein targets.
For instance, molecular docking of designed imidazolo-triazole hydroxamic acid derivatives against the Histone Deacetylase 2 (HDAC2) enzyme (PDB: 4LXZ) revealed promising binding energies. One particular derivative, F4, exhibited a binding energy of -8.7 kcal/mol, which was more favorable than the standard inhibitor Vorinostat (-7.2 kcal/mol). ajchem-a.com Similarly, in a study of other hydroxyacetamide derivatives targeting HDAC8 (PDB: 1T69), compounds FP3 and FP8 showed significant binding energies of -8.64 kcal/mol and -8.86 Kcal/mol, respectively, compared to the reference standard SAHA (-7.48 kcal/mol). bioline.org.br Another investigation involving didesethyl chloroquine (B1663885) hydroxyacetamide targeting the P23pro-zbd domain of the Chikungunya virus also demonstrated favorable binding affinities. nih.gov
These predicted affinities provide a basis for prioritizing compounds for synthesis and experimental validation. The cytotoxic profiles and enzyme inhibition assays (e.g., IC50 values) often serve to validate the computational predictions. bioline.org.br
Table 1: Predicted Binding Affinities of this compound Derivatives for Various Protein Targets
| Derivative Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) | Source |
|---|---|---|---|---|
| Imidazolo-triazole hydroxamic acid (F4) | HDAC2 (4LXZ) | -8.7 | -7.2 (Vorinostat) | ajchem-a.com |
| Imidazolotriazole hydroxyacetamide (FP8) | HDAC8 (1T69) | -8.86 | -7.48 (SAHA) | bioline.org.br |
| Benzimidazol-thio-N-hydroxyacetamide (Cpd 7) | HDAC6 | -8.46 | Not Specified | researchgate.net |
| Didesethyl chloroquine hydroxyacetamide | Chikungunya Virus P23pro-zbd | High Affinity (Value not specified) | Not Specified | nih.gov |
Identification of Key Active Site Residues
Beyond predicting affinity, molecular docking reveals the specific interactions that stabilize the ligand within the protein's active site. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Identifying the key amino acid residues involved is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.net
In the docking of imidazolo-triazole hydroxamic acid derivatives with HDAC2, common interacting residues included HIS 146, PHE 155, PHE 210, and LEU 276. ajchem-a.com For other hydroxyacetamide derivatives targeting HDAC8, key interactions were observed with residues such as VAL 175, LEU 262, TYR 240, and the catalytic Zn ion. bioline.org.br In another example, a benzimidazole-containing N-hydroxyacetamide derivative showed high binding affinity to HDAC6 through interactions with key residues Cys584 and Asp612 within the active site. researchgate.net
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. nih.gov These calculations provide insights into molecular structure, stability, and reactivity by determining parameters such as bond lengths, bond angles, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. nih.govrsc.orgmdpi.com
DFT studies on N,N-dialkyl-2-hydroxyacetamides have been employed to understand their complexing behavior with metal ions. researchgate.net Such calculations can elucidate the electronic properties and reactivity, which is essential for applications like solvent extraction of actinides from nuclear waste. researchgate.net For other acetamide (B32628) systems, DFT has been used to calculate a range of quantum chemical parameters. nih.gov For example, in a study of a Schiff base ligand derived from N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, DFT was used to optimize the geometry and determine bond lengths and angles for the ligand and its metal complexes. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from these calculations, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of molecules and their complexes over time. rsc.orgnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights that are not available from static structural models. rsc.org
For example, MD simulations of 6-hydroxybenzothiazole-2-carboxamide derivatives bound to the MAO-B receptor showed stable RMSD values, indicating conformational stability of the complex. nih.gov Similarly, 100-nanosecond MD simulations of imidazolo-triazole hydroxamic acid derivatives complexed with HDAC2 confirmed the stability of the docked poses. ajchem-a.com These simulations are crucial for validating docking results and providing a more realistic model of the molecular interactions in a dynamic environment. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov This is achieved by correlating molecular descriptors (numerical representations of chemical information) with experimental activity data. tandfonline.com
While specific QSAR studies focusing solely on this compound are not extensively documented, numerous studies on related acetamide derivatives demonstrate the utility of this approach. For instance, QSAR models have been developed for 2-phenoxyacetamide (B1293517) analogues and other acetamide derivatives as inhibitors of monoamine oxidase (MAO). nih.govcrpsonline.comresearchgate.net In these studies, various descriptors such as thermodynamic, electronic, and steric parameters are calculated. nih.govresearchgate.net
A typical QSAR study involves:
Data Set Preparation : A series of compounds with known biological activities (e.g., IC50) is compiled. tandfonline.com
Descriptor Calculation : A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. tandfonline.com
Model Building : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of descriptors with activity. nih.govtandfonline.com
Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation, q²) and external validation techniques (e.g., predicting the activity of a test set, r²_pred). nih.govtandfonline.com
For example, a QSAR study on acetamide derivatives as MAO-A inhibitors resulted in a model with a high correlation coefficient (r = 0.9327) and predictive ability (r²_pred = 0.764). nih.gov The model indicated that increased bulkiness and specific surface area were beneficial for activity. nih.gov Such models provide valuable insights for designing new, more potent compounds. nih.govcrpsonline.com
Prediction of Physico-Chemical Properties Relevant to Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties, such as lipophilicity (logP), solubility, and pKa. nih.govnsf.gov Computational tools are widely used to predict these properties, which helps in the early stages of drug design to forecast a molecule's pharmacokinetic profile. nih.govresearchgate.net
For this compound systems, predicting these properties is crucial. For example, N,N-dioctyl-2-hydroxyacetamide (DOHyA) is a degradation product of certain extractants used in nuclear fuel reprocessing. utwente.nl Its accumulation can alter the physicochemical properties of the solvent, potentially affecting separation efficiency. utwente.nl Understanding its properties, such as lipophilicity, is key to predicting its behavior in the system. utwente.nl
Various software packages can predict key physicochemical properties for a given structure. These predictions, while not replacing experimental measurement, provide rapid screening of virtual compounds.
Table 2: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Relevance to Biological Activity | Source |
|---|---|---|---|
| logP | -1.7 to -1.8 | Indicates hydrophilicity; affects solubility and membrane permeability. | [HMDB] |
| logS | 0.93 | Predicts aqueous solubility, which is critical for drug delivery. | [HMDB] |
| pKa (Strongest Acidic) | 13.65 | Relates to the ionization state at physiological pH, affecting receptor binding and solubility. | [HMDB] |
| Polar Surface Area | 63.32 Ų | Correlates with transport properties, including blood-brain barrier penetration. | [HMDB] |
| Hydrogen Bond Donors | 2 | Influences interactions with biological targets and water (solubility). | [HMDB] |
| Hydrogen Bond Acceptors | 2 | Influences interactions with biological targets and water (solubility). | [HMDB] |
Data sourced from the Human Metabolome Database (HMDB) and based on predictions from tools like ALOGPS and ChemAxon.
Applications in Materials Science and Industrial Processes
Nuclear Fuel Reprocessing and Radiolytic Stability of Derivatives
Complexation Effects on Stability and Extraction Performance
The ability of 2-hydroxyacetamide and its derivatives to form complexes significantly influences their stability and performance in extraction processes, particularly in nuclear fuel reprocessing. N,N-dioctyl-2-hydroxyacetamide (DOHyA), a prominent derivative and a radiolytic degradation product of N,N,N′,N′-tetraoctyldiglycolamide (TODGA), has been extensively studied for its complexation behavior. utwente.nlresearchgate.netresearchgate.net
Complexation with metal ions has been shown to enhance the radiolytic stability of DOHyA, protecting the extractant from degradation under irradiation conditions. utwente.nl For instance, the presence of europium(III) in the organic phase was observed to protect DOHyA from gamma radiation, resulting in a lower degradation rate compared to DOHyA irradiated without metal ions. utwente.nl
Studies on glycolamide extractants have determined stability constants, enthalpies, and entropies of complexation with lanthanides. researchgate.net For neodymium(III) (Nd(III)) complexes with diglycolamide (DGA) ligands, complexation constants showed a notable increase with the elongation of the alkyl chain length up to n-pentyl. acs.org The extraction of metal ions by glycolamide-based ligands can be influenced by the solvent environment and the presence of intramolecular hydrogen bonds, which impact the stability of the formed complexes. rsc.orgrsc.org
Thermodynamic investigations of extraction processes involving diglycolamide ligands have provided insights into their spontaneity and exothermic nature. For example, in the extraction of plutonium(IV) (Pu(IV)) by a novel diglycolamide-based ligand, the reaction was found to be thermodynamically spontaneous with a negative Gibbs free energy (ΔG = −4.11 kJ·mol⁻¹), and exothermic (ΔH = −20.32 kJ·mol⁻¹) due to energy release during coordinate bond formation. mdpi.com
Table 1: Thermodynamic Data for Pu(IV) Extraction by a Diglycolamide-based Ligand mdpi.com
| Parameter | Value | Unit |
| ΔH | -20.32 | kJ·mol⁻¹ |
| ΔS | -54.36 | J·mol⁻¹·K⁻¹ |
| ΔG | -4.11 | kJ·mol⁻¹ |
| Temperature | 298.15 | K |
Impact on Separation Efficiency of Actinides and Lanthanides
This compound derivatives, particularly N,N-dialkyl-2-hydroxyacetamides (DAHyAs) and diglycolamide (DGA) extractants, are considered promising candidates for the selective separation of trivalent actinides and lanthanides from high-level liquid waste (HLLW) generated during nuclear fuel reprocessing. researchgate.netmdpi.comresearchgate.netresearchgate.netiaea.orgdntb.gov.uahbni.ac.in
N,N-dioctyl-2-hydroxyacetamide (DOHyA), a bidentate ligand, exhibits affinity for both lanthanides and actinides, especially at elevated nitric acid concentrations. researchgate.net Its extraction behavior for Nd(III) from nitric acid media has been thoroughly investigated. researchgate.netdntb.gov.ua
Recent advancements include the development of novel diglycolamide-based ligands, such as N,N′-bis[2-(2-(N,N-dioctylcarbamoyl)ethoxy)ethylacetamido]-N″-diethylenetriamine (TOMDEA-BisDGA). This ligand has demonstrated notable selectivity and separation efficiency for Pu(IV) ions, while maintaining a low extraction capacity for uranium(VI) (U(VI)) across a broad acidity range (0.1 to 6 mol/L). mdpi.comscilit.com The extraction equilibrium time for Pu(IV) or U(VI) with TOMDEA-BisDGA was found to be 10–15 minutes, with subsequent experiments conducted at a 30-minute contact time to ensure equilibrium. mdpi.com
For the mutual separation of americium(III) (Am(III)) and europium(III) (Eu(III)), combined solvent systems incorporating DOHyA and complexing agents like diethylenetriaminepentaacetic acid (DTPA) have shown promising results. Studies have reported a separation factor of approximately 10 for Eu(III) over Am(III) using DAHyA derivatives. researchgate.net
The extraction efficiency of various DGA ligands for actinides and lanthanides is influenced by the alkyl chain length, with a monotonous reduction in metal ion extraction efficiency observed with increasing alkyl chain length. acs.org The distribution ratio reduction factor for different DGAs in n-dodecane follows a specific order of metal ions: UO₂²⁺ > Pu⁴⁺ > Eu³⁺ > Am³⁺. acs.org While glycolamides are recognized for their role in extracting trivalent minor actinides, they have also been explored for plutonium extraction. hbni.ac.in
Synthesis of Polymers and Materials with Tailored Characteristics
This compound (glycolamide) and its derivatives play a role in the synthesis of various polymers and materials with specific, tailored characteristics. In polymer chemistry, glycolamide is utilized in the production of biodegradable polymers, contributing to the development of environmentally friendly materials. chemimpex.com
Glycolamide, methanesulfonate (B1217627) (ester), a derivative of glycolamide, serves as a building block in the synthesis of polymer materials. ontosight.ai This highlights the potential of the glycolamide moiety in constructing more complex polymeric structures.
In solid-phase synthesis, this compound can be employed as a small anchor molecule in the creation of high-loaded resins, known as Ultraresins. nih.govacs.org These resins are prepared from polyethyleneimines and cross-linking molecules, allowing for varying degrees of cross-linking. nih.govacs.org The use of this compound as an anchor enables the coupling of over 95% of available secondary nitrogens, leading to high loadings ranging from 2.7 to 6.8 mmol/g. nih.govacs.org This results in support materials that combine high reactivity with flexibility, comparable to highly flexible Tentagel supports. nih.govacs.org
Furthermore, N-(2-Hydroxyethyl)glycolamide, another derivative, can be incorporated into the manufacture of polymers, coatings, and adhesives. Its chemical reactivity and ability to form cross-links make it a valuable component for enhancing material properties. ontosight.ai The compound N,N-Diethyl-2-hydroxyacetamide is also used as a reactant in the synthesis of phosphonate (B1237965) prodrugs, demonstrating its utility in creating specialized materials for pharmaceutical applications.
Beyond synthetic polymers, glycolamide's ability to undergo polycondensation reactions to form dipeptides, such as N-(2-amino-2-oxoethyl)-2-hydroxyacetamide, suggests its potential significance in the formation of early organic materials and the origins of life. arxiv.orgaanda.org
Advanced Analytical and Characterization Techniques in 2 Hydroxyacetamide Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable tools in the analysis of 2-Hydroxyacetamide, offering non-destructive and highly detailed molecular-level information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework of the compound. researchgate.netnih.gov
In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the signals reveal the number and connectivity of hydrogen atoms. For this compound, characteristic signals corresponding to the hydroxyl (-OH), methylene (B1212753) (-CH2-), and amide (-NH2) protons are observed. The specific chemical shifts can vary slightly depending on the solvent used. sigmaaldrich.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule produces a distinct signal, with its chemical shift indicating its chemical environment (e.g., carbonyl, aliphatic).
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H | ~3.9 | Singlet | -CH₂- |
| ¹H | ~5.5-7.5 (broad) | Singlet | -OH, -NH₂ |
| ¹³C | ~62 | - | -CH₂- |
| ¹³C | ~175 | - | C=O |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex derivatives or to unequivocally assign all proton and carbon signals by showing correlations between them. analyzetest.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. nist.gov The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
Key characteristic absorption bands for this compound include:
O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
N-H stretching: One or two sharp peaks in the range of 3100-3500 cm⁻¹, corresponding to the primary amide group.
C=O stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the amide carbonyl group (Amide I band).
N-H bending: An absorption band around 1600-1650 cm⁻¹ (Amide II band).
C-N stretching: Found in the region of 1400-1430 cm⁻¹.
C-O stretching: An absorption band typically between 1050-1150 cm⁻¹.
FTIR analysis is valuable for confirming the presence of these key functional groups and can also be used to monitor chemical reactions involving this compound, such as in studies of its degradation. dntb.gov.uax-mol.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |
| Amide (-NH₂) | Stretching | 3100-3500 |
| Carbonyl (C=O) | Stretching (Amide I) | 1640-1680 (strong) |
| Amine (-NH) | Bending (Amide II) | 1600-1650 |
| Carbon-Nitrogen (C-N) | Stretching | 1400-1430 |
| Carbon-Oxygen (C-O) | Stretching | 1050-1150 |
Source: NIST Chemistry WebBook nist.gov
Mass Spectrometry (MS, LC-MS, GC-MS, HPLC-MS)
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. nist.govchemguide.co.uk The molecular weight of this compound is 75.07 g/mol . nih.gov
When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), MS becomes a powerful tool for separating and identifying components in a mixture. gentechscientific.commdpi.comwikipedia.orgnih.gov
LC-MS and HPLC-MS: These techniques are particularly useful for the analysis of this compound, as it is a polar and non-volatile compound. wikipedia.orgutwente.nl The sample is first separated by LC or HPLC, and the eluting components are then introduced into the mass spectrometer for detection and identification. This is crucial for quantifying this compound and its degradation products in complex matrices. utwente.nl
GC-MS: For GC-MS analysis, this compound typically requires derivatization to increase its volatility. nih.gov This method is effective for identifying and quantifying volatile impurities or byproducts.
The fragmentation pattern of this compound in the mass spectrometer provides a "fingerprint" that aids in its identification. Common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO). msu.edulibretexts.org
UV-Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. microbenotes.comijnrd.org While the simple structure of this compound does not possess strong chromophores that absorb in the near-UV or visible range, this technique can be useful for detecting impurities that do absorb in this region or for analyzing derivatives of this compound that have been functionalized with a UV-active group. uobasrah.edu.iqbioline.org.br The application of UV spectroscopy is often in conjunction with other techniques, such as HPLC, where a UV detector is commonly used. phenomenex.com
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation of this compound from complex mixtures, allowing for its accurate quantification and the assessment of its purity. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the premier techniques for the analysis of this compound. phenomenex.comijsrtjournal.com These methods offer high resolution, sensitivity, and reproducibility for separating and quantifying the compound. phenomenex.com
In a typical HPLC or UHPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The differential interactions of the analytes with the stationary phase lead to their separation. For a polar compound like this compound, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures) and a non-polar stationary phase (e.g., C18) is commonly employed.
UHPLC systems utilize columns with smaller particle sizes (typically <2 µm) and operate at higher pressures than conventional HPLC. ijsrtjournal.comusp.org This results in several key advantages:
Faster Analysis Times: UHPLC can significantly reduce run times, increasing sample throughput. nih.govchromatographyonline.com
Improved Resolution: The smaller particles lead to sharper and narrower peaks, allowing for better separation of closely eluting compounds. chromatographyonline.com
Enhanced Sensitivity: The narrower peaks result in a higher signal-to-noise ratio, improving detection limits. phenomenex.com
Both HPLC and UHPLC are frequently coupled with various detectors, including UV and Mass Spectrometry (MS), for comprehensive analysis. lcms.cz HPLC-MS and UHPLC-MS are particularly powerful for the identification and quantification of this compound and its related substances in diverse sample matrices. utwente.nlresearchgate.netnih.gov
Table 3: Comparison of HPLC and UHPLC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Particle Size | Typically 3-5 µm | < 2 µm |
| Operating Pressure | Lower (up to 6000 psi) | Higher (up to 15,000 psi or more) |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
This table highlights the general advantages of UHPLC over traditional HPLC, making it a preferred method for high-throughput and high-resolution analysis of this compound. phenomenex.comijsrtjournal.comusp.org
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a straightforward, rapid, and sensitive chromatographic technique widely used for the separation and analysis of mixtures. sigmaaldrich.comwikipedia.orglibretexts.org It operates on the principle of differential partitioning of components between a stationary phase, which is a thin layer of an adsorbent material coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. wikipedia.orgsavemyexams.com The separation is based on the varying affinities of the compounds in the mixture for the stationary and mobile phases. libretexts.orgkhanacademy.org
For the analysis of this compound, a polar compound, normal-phase TLC is typically employed. khanacademy.orghmdb.ca In this setup, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is used in conjunction with a less polar mobile phase. savemyexams.comkhanacademy.org The choice of the mobile phase is critical for achieving good separation. wikipedia.org For polar compounds like this compound, mixtures of solvents are often used to achieve the desired polarity for effective separation. libretexts.org For instance, a mixture of ethyl acetate, butanol, acetic acid, and water could be a suitable mobile phase for separating strongly polar compounds. libretexts.org
The process involves spotting a small amount of the sample solution onto a baseline drawn near the bottom of the TLC plate. savemyexams.comumich.edu The plate is then placed in a sealed chamber containing the mobile phase, ensuring the initial spot is above the solvent level. savemyexams.comumass.edu As the solvent ascends the plate, it carries the sample components at different rates. umass.edu Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds, having a stronger affinity for the stationary phase, move shorter distances, leading to lower Rf values. libretexts.org
The Rf value is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org
Rf = distance traveled by sample / distance traveled by solvent libretexts.org
Since this compound is a colorless compound, visualization of the separated spots requires specific techniques. wikipedia.orgnih.gov A common method is viewing the plate under short-wavelength ultraviolet (UV) light (254 nm), especially if the TLC plate contains a fluorescent indicator. umich.eduumass.edu The compound will appear as a dark spot against the fluorescent background. umass.edu Another method involves placing the plate in a chamber with iodine vapor, which forms a colored complex with most organic compounds. savemyexams.comumass.edu
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
In the study of this compound, X-ray crystallography has been instrumental in elucidating its solid-state structure. A polymorph of N-hydroxyacetamide, a closely related compound, has been reported to crystallize in the monoclinic space group P21/c. mdpi.com The crystal structure reveals the presence of strong intermolecular hydrogen bonds, which significantly influence the compound's packing in the crystal lattice. These interactions involve the hydroxyl and amide groups, which can act as both hydrogen bond donors and acceptors. vulcanchem.com
The structural parameters obtained from X-ray diffraction analysis, such as unit cell dimensions, provide a fundamental understanding of the crystalline architecture. For a derivative, N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, spectroscopic and X-ray analyses have confirmed the planarity of the aromatic ring and the hydrogen-bonding capabilities of the hydroxyl and amide functionalities. vulcanchem.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
The data derived from such studies are critical for correlating the molecular structure with macroscopic properties like melting point and solubility.
Application of Isotopic Labeling (e.g., Deuterium) in Analytical Chemistry
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which can be stable or radioactive. wikipedia.orgevitachem.com This method is invaluable in analytical chemistry for tracing the path of molecules through reactions, metabolic pathways, or for quantitative analysis. wikipedia.orgcernobioscience.com Deuterium (B1214612) (2H or D), a stable isotope of hydrogen, is commonly used for labeling. wikipedia.orgcernobioscience.com
In the context of this compound research, deuterium labeling can be utilized in several ways. For instance, deuterated this compound can serve as an internal standard in quantitative mass spectrometry (MS) analysis. cymitquimica.com The labeled compound is chemically identical to the unlabeled analyte but has a different mass, allowing for precise quantification by correcting for variations during sample preparation and analysis. cernobioscience.com
The synthesis of isotopically labeled compounds can be achieved through various routes. For example, to introduce a label into a derivative like 2-Hydroxy-2',6'-diethylacetanilide, one could use 15N-acetonitrile during the synthesis. The efficiency and position of the label are then confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is another powerful application. nih.gov This technique can provide insights into the structure and dynamics of molecules in solution by monitoring the exchange of labile protons (like those in hydroxyl and amide groups of this compound) with deuterium from a deuterated solvent. wikipedia.orgnih.gov The rate of exchange can reveal information about solvent accessibility and hydrogen bonding. nih.gov
| Isotope | Application |
|---|---|
| 2H (Deuterium) | Internal standards in MS, mechanistic studies, HDX-MS |
| 13C | Metabolic flux analysis, NMR studies |
| 15N | Protein and peptide analysis, internal standards |
The kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon isotopic substitution, can also be studied using deuterium-labeled this compound. ismrm.org This can provide detailed information about reaction mechanisms and transition states.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Applications
The exploration of novel biological applications for 2-hydroxyacetamide primarily focuses on its derivatives, which have demonstrated promising activities. Research indicates that certain hydroxyacetamide derivatives possess antimicrobial and anticancer properties.
For instance, 2-benzhydrylsulfinyl-N-hydroxyacetamide, a derivative isolated from fig fruit, has exhibited significant antimicrobial activity against human pathogenic Staphylococcus aureus. This compound's mechanism involves permeating bacterial genetic materials (nucleic acid and cytoplasmic membrane), leading to the breakdown of bacterial cells, loss of cell-wall integrity, and increased membrane permeability. This highlights its potential as a new DNA-mediated antimicrobial agent for biomedical applications. aip.orgresearchgate.netuobasrah.edu.iq
Furthermore, various hydroxyacetamide derivatives have been investigated as inhibitors of histone deacetylase (HDAC) enzymes, which are crucial targets in the development of anticancer drugs. These derivatives have shown inhibitory effects against HDAC and antiproliferative activity against specific cancer cell lines. Studies have reported the synthesis of novel hydroxyacetamide derivatives with notable inhibitory concentrations (IC50) against HDAC enzymes and growth inhibitory concentrations (GI50) against cancer cells. tjpr.orgbioline.org.br
Table 1: Biological Activity of Selected Hydroxyacetamide Derivatives
| Derivative | Target/Cell Line | Activity Metric | Value | Standard Comparison | Citation |
| 2-benzhydrylsulfinyl-N-hydroxyacetamide | Staphylococcus aureus | Antimicrobial | DNA-mediated | N/A | aip.orgresearchgate.netuobasrah.edu.iq |
| FP10 (Hydroxyacetamide derivative) | HDAC enzyme mixture | IC50 | 0.09 µM | SAHA: 0.057 µM | tjpr.orgbioline.org.br |
| FP9 (Hydroxyacetamide derivative) | MCF-7 cell line | GI50 | 22.8 µM | Adriamycin: (-) 50.2 µM | tjpr.orgbioline.org.br |
Future research in this area will likely involve high-throughput screening of a broader range of this compound derivatives, detailed mechanistic studies to understand their interactions with biological targets, and the optimization of their pharmacological profiles for therapeutic development.
Design and Synthesis of Next-Generation this compound Derivatives
The design and synthesis of next-generation this compound derivatives represent a critical research avenue aimed at enhancing their properties for various applications. Innovations in synthetic methodologies are enabling the creation of more complex and functionally diverse derivatives.
A notable advancement is the development of greener electrochemical protocols for synthesizing novel this compound derivatives, particularly those containing a γ-lactone ring. This method involves the anodic oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of primary aliphatic amines at a carbon electrode. This single-step process achieves good to high yields without requiring enzymes, traditional catalysts, or toxic reagents, offering a more environmentally friendly approach to derivative synthesis. researchgate.netrsc.orgrsc.orgresearchgate.net
Beyond this, N,N-dialkyl-2-hydroxyacetamide derivatives, such as N,N-dioctyl-2-hydroxyacetamide (DOHyA), are being actively synthesized and studied for their utility in nuclear fuel reprocessing. These compounds are recognized for their ability to efficiently separate trivalent actinides from nitric acid media and to mitigate the formation of a third phase, a common challenge with other extractants like N,N,N′,N′-tetraoctyldiglycolamide (TODGA). researchgate.netigcar.gov.in The ongoing synthesis efforts aim to fine-tune the molecular structure of these derivatives to optimize their extraction efficiency, selectivity, and stability under harsh conditions.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize the drug discovery process for this compound and its derivatives. These computational approaches can significantly enhance the efficiency, accuracy, and productivity of identifying and developing new compounds. mednexus.orgnih.govmdpi.com
While specific instances of AI/ML applied directly to this compound in drug discovery are nascent, the broader principles are highly applicable. AI and ML algorithms can be employed in various stages of drug development, including:
Molecular Design: Generating novel this compound derivative structures with predicted desirable properties. mdpi.comnih.gov
Activity Prediction: Predicting the biological activity (e.g., antimicrobial, anticancer) of newly designed or existing derivatives based on their chemical structures. nih.govyoutube.com
Chemical Synthesis Prediction: Guiding the most efficient and sustainable synthetic routes for complex derivatives. nih.gov
Drug-Target Interaction Prediction: Identifying potential protein targets for this compound derivatives and understanding their binding mechanisms. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models, a subset of ML applications, are particularly relevant. QSAR models correlate the chemical structure of compounds with their biological activity, allowing researchers to predict the activity of new molecules and design derivatives with improved efficacy. youtube.com Applying QSAR to this compound derivatives could accelerate the identification of promising candidates for various biological applications.
Development of Sustainable and Environmentally Benign Synthetic Processes
A key future research direction for this compound involves the development of sustainable and environmentally benign synthetic processes. This aligns with the principles of green chemistry, aiming to minimize the environmental impact of chemical production.
As highlighted in Section 8.2, electrochemical synthesis methods represent a significant step towards sustainability. The anodic oxidation approach for synthesizing this compound derivatives is considered a "greener protocol" due to its ability to proceed without toxic reagents, enzymes, or traditional catalysts, and often in a single step with high yields. researchgate.netrsc.orgrsc.orgresearchgate.netdntb.gov.ua
Future efforts will focus on:
Process Optimization: Refining electrochemical and other green synthetic routes to improve energy efficiency and reduce reaction times.
Alternative Solvents: Exploring the use of non-toxic, renewable, or recyclable solvents to replace conventional hazardous ones.
Catalyst Development: Designing highly efficient and selective heterogeneous catalysts or biocatalysts that minimize waste and enable milder reaction conditions.
Waste Minimization: Implementing strategies to reduce by-products and maximize atom economy in the synthesis of this compound and its derivatives.
These advancements will contribute to the more responsible and resource-efficient production of this compound for its various applications.
Addressing Challenges in Radiolytic Stability for Nuclear Applications
In nuclear applications, particularly in spent nuclear fuel reprocessing, this compound derivatives like N,N-dioctyl-2-hydroxyacetamide (DOHyA) are vital as extractants for trivalent actinides. A critical challenge in this context is the radiolytic stability of these compounds, as they are exposed to intense radiation fields. researchgate.netigcar.gov.inacs.orgresearchgate.netutwente.nl
Extensive research has been conducted to assess the radiation stability of N,N-dialkyl-2-hydroxyacetamide derivatives under gamma irradiation. Studies have shown that DOHyA exhibits good radiolytic stability, maintaining its extraction and back-extraction performance even after exposure to significant absorbed doses of gamma radiation. For example, solvent phases containing DOHyA have retained their performance after static gamma irradiation up to an absorbed dose of 200 kGy. igcar.gov.inresearchgate.net Further studies have investigated its stability up to 500 kGy and 700 kGy, with observations on the formation of degradation compounds and their impact on extraction properties. researchgate.netutwente.nl
Table 2: Radiolytic Stability of N,N-dioctyl-2-hydroxyacetamide (DOHyA)
| Property Assessed | Irradiation Type | Absorbed Dose | Observed Stability/Change | Citation |
| Extraction/Back-extraction Performance | Gamma irradiation | Up to 200 kGy | Retained performance | igcar.gov.inresearchgate.net |
| Physicochemical Behavior (Density, Viscosity) | Gamma irradiation | Various doses | Minimal change in TODGA+DOHyA system | acs.org |
| Degradation Compound Formation | Gamma irradiation | Up to 500 kGy | Formation of known TODGA degradation compounds and others | utwente.nl |
| Extraction of Fission Products (Mo, Sn) | Gamma irradiation | Up to 500 kGy | Important extraction by degraded DOHyA samples | utwente.nl |
Future research in this domain will focus on:
Understanding Degradation Pathways: Detailed characterization of degradation products and elucidation of the mechanisms of radiolytic degradation under various conditions (e.g., different acid concentrations, temperatures).
Enhancing Stability: Designing and synthesizing new this compound derivatives with improved intrinsic radiolytic stability through structural modifications.
Mitigating Degradation Product Effects: Developing strategies to either remove harmful degradation products or design systems where their presence does not significantly impair extraction efficiency or selectivity.
Long-Term Performance Assessment: Conducting long-duration irradiation studies to simulate real-world operational conditions in nuclear reprocessing plants.
These efforts are crucial for ensuring the long-term viability and efficiency of this compound-based extractants in advanced nuclear fuel cycles.
Q & A
Basic: What are the common synthetic routes for 2-Hydroxyacetamide derivatives, and how do reaction conditions influence yield?
Methodological Answer:
A mild, one-pot synthesis of 2-hydroxy-N-arylacetamides involves hydrolyzing 2-chloro-N-arylacetamides under alkaline conditions. For example, derivatives like N-(4-chlorophenyl)-2-hydroxyacetamide (87% yield) and N-(4-bromophenyl)-2-hydroxyacetamide (84% yield) are synthesized using NaOH in aqueous ethanol at 80°C. Key factors affecting yield include:
- Reaction temperature : Higher temperatures (80–100°C) improve reaction rates but may require controlled heating to avoid decomposition.
- Solvent system : Aqueous ethanol balances solubility of reactants and products.
- Substituent effects : Electron-withdrawing groups on the aryl ring (e.g., Cl, Br) reduce steric hindrance, enhancing yield compared to bulky substituents .
Basic: Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
1H and 13C NMR spectroscopy are critical for structural confirmation. For instance:
- 1H NMR : Peaks at δ 4.25–4.26 ppm confirm the presence of the –CH2OH group. Aromatic protons (δ 7.28–7.57 ppm) and amide NH (δ 8.25–8.27 ppm) validate the arylacetamide structure.
- 13C NMR : Carbonyl carbons (δ ~171 ppm) and hydroxyl-bearing carbons (δ ~62 ppm) are diagnostic.
- HRMS : Validates molecular ion peaks (e.g., [M + H]+ for N-(4-chlorophenyl)-2-hydroxyacetamide: calculated 186.0244, found 186.0329) .
Advanced: How can researchers resolve contradictions in solubility data for this compound across different studies?
Methodological Answer:
Contradictions in solubility data (e.g., reported values ranging from 5.46–9.20 mol/L at 15.5°C) may arise from:
- Measurement techniques : Differences in calorimetry vs. gravimetric methods.
- Purity of samples : Impurities (e.g., residual solvents) can skew results.
- Temperature control : Inconsistent calibration of thermostatic systems.
Resolution strategies : - Use standardized protocols (e.g., NIST guidelines for solubility measurements).
- Cross-validate with multiple techniques (e.g., HPLC for purity assessment).
- Report detailed experimental conditions (e.g., equilibration time, stirring rate) .
Advanced: What strategies optimize enantiomeric purity in this compound derivatives during synthesis?
Methodological Answer:
While current synthetic routes (e.g., hydrolysis of 2-chloroacetamides) do not inherently control stereochemistry, enantiomeric purity can be enhanced via:
- Chiral auxiliaries : Temporarily introduce chiral groups to direct stereochemistry.
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru or Rh complexes) in hydrogenation steps.
- Chromatographic resolution : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).
Validation : Circular dichroism (CD) or chiral HPLC confirms enantiomeric excess .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Keep in a cool, dry place away from oxidizing agents (e.g., peroxides).
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the hydroxyl group in this compound influence its biological interactions?
Methodological Answer:
The hydroxyl group (–OH) facilitates:
- Hydrogen bonding : Enhances binding to biomolecular targets (e.g., enzymes, receptors).
- Solubility : Improves aqueous solubility, critical for bioavailability in drug discovery.
- Metabolic stability : Susceptible to glucuronidation or sulfation, affecting pharmacokinetics.
Case study : Derivatives like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide inhibit JNK kinases via hydrogen bonding with catalytic lysine residues .
Advanced: How can computational methods predict the reactivity of this compound derivatives?
Methodological Answer:
- DFT calculations : Predict reaction pathways (e.g., hydrolysis kinetics) by analyzing transition states.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.
- QSPR models : Relate physicochemical properties (e.g., logP, dipole moment) to observed bioactivity.
Validation : Compare computational results with experimental data (e.g., IC50 values from cytotoxicity assays) .
Basic: What are the standard protocols for determining the melting point of this compound derivatives?
Methodological Answer:
- Capillary method : Seal samples in glass capillaries and heat at 1°C/min using a calibrated melting point apparatus.
- DSC (Differential Scanning Calorimetry) : Provides precise thermal profiles (e.g., N-(4-methoxyphenyl)-2-hydroxyacetamide melts at 102–104°C).
Precautions : - Ensure sample dryness to avoid depression of melting points.
- Calibrate instruments using reference standards (e.g., pure indium) .
Advanced: How do substituents on the aryl ring affect the biological activity of this compound derivatives?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Chloro or bromo substituents enhance cytotoxicity (e.g., N-(3,5-dichlorophenyl)-2-hydroxyacetamide: IC50 = 72–74°C).
- Electron-donating groups (EDGs) : Methoxy groups improve solubility but may reduce membrane permeability.
- Steric effects : Bulky substituents (e.g., 2,6-dimethylphenyl) hinder target binding, lowering activity.
Optimization : Use Hammett plots to correlate substituent effects with bioactivity .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound samples?
Methodological Answer:
- Detection limits : Impurities (e.g., unreacted 2-chloroacetamide) require sensitive techniques like LC-MS/MS.
- Matrix effects : Co-eluting compounds in complex mixtures interfere with quantification.
- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (%RSD < 5%), and recovery (90–110%).
Case study : Use internal standards (e.g., deuterated analogs) to correct for variability in HPLC analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
